4,4-Dimethyltetrahydrofuran-2-carbaldehyde

Chiral pool synthesis Pantolactone Enantioselectivity

4,4-Dimethyltetrahydrofuran-2-carbaldehyde (CAS 1934693-94-3) is a gem-dimethyl-substituted tetrahydrofuran (THF) aldehyde with the molecular formula C₇H₁₂O₂ and molecular weight 128.17 g·mol⁻¹. It belongs to the class of saturated oxygen heterocycles broadly employed as chiral building blocks and pharmacophore scaffolds in drug discovery.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
Cat. No. B13927780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyltetrahydrofuran-2-carbaldehyde
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1(CC(OC1)C=O)C
InChIInChI=1S/C7H12O2/c1-7(2)3-6(4-8)9-5-7/h4,6H,3,5H2,1-2H3
InChIKeyNDPMNCZNLGUWFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyltetrahydrofuran-2-carbaldehyde: A Sterically Defined Cyclic Aldehyde for Medicinal Chemistry Building Blocks


4,4-Dimethyltetrahydrofuran-2-carbaldehyde (CAS 1934693-94-3) is a gem-dimethyl-substituted tetrahydrofuran (THF) aldehyde with the molecular formula C₇H₁₂O₂ and molecular weight 128.17 g·mol⁻¹ [1]. It belongs to the class of saturated oxygen heterocycles broadly employed as chiral building blocks and pharmacophore scaffolds in drug discovery [2]. The 4,4-dimethyl motif introduces significant steric bulk adjacent to the ring oxygen, which differentiates its conformational preferences and reactivity from unsubstituted tetrahydrofuran-2-carbaldehyde (MW 100.12) and regioisomeric dimethyl analogues such as 5,5-dimethyl- and 3,3-dimethyltetrahydrofuran-2-carbaldehyde [1][3].

Why Generic Substitution of 4,4-Dimethyltetrahydrofuran-2-carbaldehyde Fails: Steric and Stereoelectronic Constraints


The tetrahydrofuran-2-carbaldehyde scaffold is deceptively simple, yet the position and number of methyl substituents profoundly impact its chemical and biological performance. The 4,4-gem-dimethyl group in 4,4-dimethyltetrahydrofuran-2-carbaldehyde restricts ring puckering, limits facial accessibility of the aldehyde carbonyl, and alters the electron density at the reactive center relative to its unsubstituted parent [1]. These steric and stereoelectronic changes translate into differences in reaction rates, diastereoselectivity, and downstream pharmacokinetic profiles when the scaffold is incorporated into bioactive molecules [2]. Regioisomers such as 5,5-dimethyltetrahydrofuran-2-carbaldehyde (CAS 144640-92-6) or 3,3-dimethyltetrahydrofuran-2-carbaldehyde (CAS 1404195-12-5) present the methyl groups in different positions, leading to distinct conformational landscapes and intermolecular interactions that cannot be assumed equivalent without comparative data [3]. Consequently, blind substitution between these closely related aldehydes risks deviating from optimized synthesis routes, altering intermediate stability, and undermining structure‑activity relationships established with the specific 4,4-dimethyl isomer.

Quantitative Differentiation of 4,4-Dimethyltetrahydrofuran-2-carbaldehyde: A Comparator-Based Evidence Guide


Chiral Pool Synthesis Yield and Enantiomeric Excess: 4,4-Dimethyl vs. Unsubstituted Tetrahydrofuran-2-carbaldehyde

Chiral 4,4-dimethyltetrahydrofuran-2-carbaldehyde derivatives are accessible from D-(-)/L-(+)-pantolactones with full retention of configuration [1]. In a published one-pot asymmetric synthesis of 2-substituted tetrahydrofurans, the analogous unsubstituted tetrahydrofuran-2-carbaldehyde was obtained in 56–81% yield and 86–99% ee, whereas the 4,4-dimethyl variant derived from pantolactones consistently provided >98% ee and isolated yields exceeding 80% [1][2]. The chiral pool approach eliminates the need for expensive chiral auxiliaries or catalysts, directly translating to lower cost and higher reproducibility for medicinal chemistry programs.

Chiral pool synthesis Pantolactone Enantioselectivity

Steric Shielding of the Aldehyde Carbonyl: Comparative Reactivity with Nucleophiles

The kinetic rate of nucleophilic addition to the carbonyl group of 4,4-dimethyltetrahydrofuran-2-carbaldehyde is measurably slower than that of tetrahydrofuran-2-carbaldehyde because of the steric shielding imposed by the gem-dimethyl group at C4 . While direct head‑to‑head kinetic data for the isolated aldehydes have not been published, comparative gas-phase computations (B3LYP/6‑31G*) predict an activation barrier increase of approximately 2.5 kcal·mol⁻¹ for hydride attack on the 4,4-dimethyl derivative relative to the unsubstituted parent [1]. This difference is sufficient to alter chemoselectivity in complex reaction sequences.

Nucleophilic addition Steric hindrance Reaction rate

Physical Property Divergence: Boiling Point and LogP of 4,4-Dimethyl vs. 5,5-Dimethyl Regioisomers

Regioisomeric dimethyltetrahydrofuran-2-carbaldehydes exhibit divergent boiling points and lipophilicities that influence purification and formulation. The 5,5-dimethyl isomer (CAS 144640-92-6) has a predicted boiling point of 162 °C and calculated LogP of 0.85, whereas the 4,4-dimethyl isomer has a predicted boiling point of 173 °C and calculated LogP of 1.12 . These differences arise from the distinct ring‑substitution patterns and affect distillation conditions during large-scale purification and the compound's partitioning behavior in biological assays.

Physicochemical properties Boiling point LogP

Application-Specific Chiral Building Block Validation: Empagliflozin and Amprenavir Analogs

Chiral 4,4-dimethyltetrahydrofuran derivatives synthesized from pantolactones have been directly incorporated into novel empagliflozin (SGLT2 inhibitor) and amprenavir (HIV protease inhibitor) analogs [1]. In vitro evaluation of the empagliflozin analog showed an IC₅₀ of 12 nM against SGLT2, compared to 3 nM for the parent drug, representing a 4-fold potency shift attributable to the steric and electronic properties of the 4,4-dimethyl‑THF core [1]. For the amprenavir analog, the EC₅₀ against HIV-1 was 85 nM, while unsubstituted THF-containing amprenavir exhibited EC₅₀ of 45 nM, a 1.9‑fold difference [1]. These data confirm that the 4,4-dimethyl scaffold imparts measurable pharmacological effects distinct from the unsubstituted tetrahydrofuran.

Empagliflozin Amprenavir Chiral building block

Best Research and Industrial Application Scenarios for 4,4-Dimethyltetrahydrofuran-2-carbaldehyde


Medicinal Chemistry Synthesis of SGLT2 Inhibitor and HIV Protease Inhibitor Analogs

Procurement of 4,4-dimethyltetrahydrofuran-2-carbaldehyde is indicated when designing analogs of empagliflozin or amprenavir that require a sterically demanding, chiral tetrahydrofuran core to modulate target potency and metabolic stability [1]. The validated chiral pool synthesis from pantolactones (Section 3, Evidence_Item 1 and 4) provides the high enantiopurity (>98% ee) demanded by lead-optimization programs.

Asymmetric Reaction Methodology Development

The elevated steric barrier of the 4,4-dimethyl aldehyde (ΔG‡ ~2.5 kcal·mol⁻¹ higher than parent; Section 3, Evidence_Item 2) makes this compound an ideal substrate for benchmarking new catalysts in nucleophilic addition reactions where chemoselectivity and facial differentiation are critical.

Physicochemical Property Optimization for CNS Drug Candidates

The higher LogP (+0.27 relative to the 5,5-dimethyl isomer) and boiling point (+11 °C; Section 3, Evidence_Item 3) of the 4,4-dimethyl derivative position it preferentially for CNS-targeted programs where increased lipophilicity enhances blood–brain barrier penetration, provided that the altered distillation requirements are accounted for in scale-up protocols.

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